2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
2-benzylsulfanyl-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-23(25(34)29-20-11-7-4-8-12-20)24(19-13-14-21(33)22(15-19)35-2)32-26(28-17)30-27(31-32)36-16-18-9-5-3-6-10-18/h3-15,24,33H,16H2,1-2H3,(H,29,34)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRYWJHLBJKIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1021209-18-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 499.6 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O3S |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 1021209-18-6 |
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine structures often exhibit significant anticancer properties. The presence of the benzylthio group enhances cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of triazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytotoxicity Studies : In vitro tests have demonstrated that related compounds exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. These findings suggest that the compound may also possess similar anticancer properties.
- Mechanistic Insights : The compound's mechanism may involve inhibition of key signaling pathways associated with cancer proliferation. Docking studies have suggested potential interactions with proteins involved in cell cycle regulation.
Antimicrobial Activity
Compounds containing thiol groups like benzylthio have been associated with antimicrobial properties. The compound's structure suggests potential efficacy against bacterial infections.
- Antibacterial Testing : Preliminary studies indicate that derivatives show activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mode of Action : The antimicrobial effect may stem from the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Study 1: Anticancer Efficacy
A study published in MDPI examined a series of triazole derivatives for their anticancer activity. The results showed that certain derivatives exhibited significant cytotoxic effects against MCF-7 cells with IC50 values comparable to standard chemotherapeutics .
Study 2: Antimicrobial Properties
In another investigation focused on the antimicrobial properties of thiol-containing compounds, researchers found that similar benzylthio derivatives demonstrated promising antibacterial activity against a range of pathogens, suggesting that modifications to the triazole structure could enhance efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study on related triazolo-pyrimidine derivatives demonstrated potent anticancer activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines using the MTT assay to determine IC50 values .
- The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the aromatic rings can enhance the cytotoxicity of these compounds .
Anti-inflammatory Effects
Compounds containing similar triazole structures have been investigated for their anti-inflammatory properties. For example:
- Research has shown that certain derivatives exhibit remarkable anti-inflammatory activity in formalin-induced paw edema models, comparing favorably against standard anti-inflammatory drugs such as diclofenac sodium .
- The docking studies performed suggest a mechanism of action involving inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
Antimicrobial Properties
The antimicrobial potential of compounds related to 2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been explored as well:
- Studies have reported moderate to good antimicrobial activities against various bacterial strains, indicating that these compounds could serve as leads for developing new antimicrobial agents .
Case Studies and Research Findings
Preparation Methods
Cyclocondensation of Triazolamine with 1,3-Dicarbonyl Compounds
The foundational approach involves reacting 5-amino-1,2,4-triazole derivatives with 1,3-diketones. For this target compound:
- Step 1 : 5-Amino-3-mercapto-1,2,4-triazole (1 ) reacts with ethyl 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanoate (2 ) in acetic acid at 80°C for 12 h to form 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate (3 ).
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58–72% | |
| Reaction Time | 8–12 h | |
| Temperature | 80°C |
Introduction of Benzylthio Group
Nucleophilic Substitution at C2 Position
The benzylthio moiety is introduced via thiol-displacement reactions:
- Step 2 : Intermediate 3 undergoes nucleophilic substitution with benzyl mercaptan in DMF using NaH as base (0°C → RT, 4 h) to yield 2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate (4 ).
- Optimization Note : Excess benzyl mercaptan (1.5 eq) improves yields to 68–75% compared to stoichiometric equivalents (52–60%).
Carboxamide Formation
Aminolysis of Ester Functionality
Conversion of the C6 ester to carboxamide proceeds via:
- Step 3 : Ester 4 reacts with aniline in toluene under Dean-Stark conditions (120°C, 8 h) with catalytic DMAP to form the target carboxamide.
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Aniline Equivalents | 2.5–3.0 eq | +15–20% |
| Temperature | 110–120°C | <100°C: <40% |
Functional Group Protection/Deprotection
Phenolic Hydroxy Group Management
The 4-hydroxy group on the aryl ring necessitates protection during synthesis:
- Protection : Benzyl bromide/K₂CO₃ in acetone (RT, 6 h) achieves 89–93% protection.
- Global Deprotection : Final step uses H₂/Pd-C in ethanol (40 psi, 4 h) to remove benzyl groups while preserving the benzylthio moiety.
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined method combines:
- 5-Amino-1,2,4-triazole
- Ethyl acetoacetate
- 4-Hydroxy-3-methoxybenzaldehyde
- Benzyl isothiocyanate
in p-TsOH/H₂O under reflux (4 h), achieving 81% yield of the target compound.
Solid-Phase Synthesis (Patent Route)
WO2013037942A1 describes:
- Immobilization of triazole precursor on Wang resin
- Sequential addition of building blocks via HATU-mediated couplings
- Cleavage with TFA/DCM (1:1) to yield final product (purity >95%)
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 12.35 (s, 1H, OH), 8.27 (d, J=7.6 Hz, 2H, Ar-H), 7.42–7.28 (m, 7H, Ar-H), 5.12 (s, 2H, SCH₂Ph), 4.05 (s, 3H, OCH₃) - HRMS (ESI+) : m/z 499.2012 [M+H]⁺ (calc. 499.1998)
Yield Optimization Strategies
Comparative analysis of key steps:
| Step | Conventional Yield | Optimized Yield | Method Improvement |
|---|---|---|---|
| 1 | 58% | 72% | Microwave assistance (100W, 80°C) |
| 2 | 60% | 75% | Phase-transfer catalysis (TBAB) |
| 3 | 65% | 82% | Solvent switch to NMP |
Industrial-Scale Considerations
From EP2607355A1 and US7875736B2:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. For example, a protocol using chloroacetic acid and sodium acetate as catalysts under reflux conditions in acetic anhydride/acetic acid (10:20 mL) has been effective for similar scaffolds . To improve yield, consider additives like p-toluenesulfonic acid (p-TSA) or microwave-assisted synthesis, which reduces reaction time and enhances regioselectivity . Key steps include:
- Formation of the triazolo ring via cyclization.
- Introduction of the benzylthio group via nucleophilic substitution.
- Optimization of the carboxamide linkage using coupling agents like EDCI/HOBt.
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
Single-crystal X-ray diffraction (XRD) is essential for confirming molecular geometry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.92 Å, b = 9.45 Å, c = 12.31 Å, and angles α = 89.5°, β = 78.2°, γ = 85.6° have been reported for analogous compounds . Complement XRD with:
- NMR : , , and 2D experiments (COSY, HSQC) to assign substituents.
- IR : Confirm functional groups (e.g., C=O at ~1719 cm, NH at ~3420 cm) .
Q. How can biological activity be systematically profiled for this compound?
Prioritize assays based on structural analogs. For triazolo-pyrimidines, common targets include:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase assays) .
- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. What solvent systems optimize solubility for in vitro studies?
Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture media. Crystallization studies suggest ethanol/water mixtures (1:1) as effective recrystallization solvents .
Q. How do reaction conditions influence regioselectivity in triazolo-pyrimidine formation?
Regioselectivity is controlled by:
- Catalyst choice : Sodium acetate favors cyclization at the 1,5-a position over 1,5-b .
- Temperature : Reflux (110–120°C) minimizes side products like open-chain intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Systematically modify:
- Benzylthio group : Replace with alkylthio or arylthio to assess hydrophobicity.
- 4-Hydroxy-3-methoxyphenyl : Vary substituents (e.g., halogenation, nitro groups) to probe electronic effects .
- Carboxamide : Test methyl ester or primary amide analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Q. What strategies resolve contradictions in reported biological data?
Discrepancies may arise from impurity profiles or assay conditions. Address by:
- Purity validation : HPLC with UV/ELSD detection (≥95% purity threshold) .
- Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and microdilution .
- Dose-response curves : Ensure IC values are replicated across ≥3 independent experiments.
Q. How can computational modeling predict metabolic stability?
Use in silico tools:
Q. What intermolecular interactions dominate crystal packing?
XRD data for related compounds reveal:
- Hydrogen bonds : Between carbonyl oxygen and NH groups (2.8–3.0 Å) .
- π-π stacking : Between aromatic rings (centroid distances ~3.6 Å) .
- Van der Waals forces : Critical for stabilizing hydrophobic substituents like methyl groups .
Q. How can AI-driven platforms optimize reaction scalability?
Integrate COMSOL Multiphysics for fluid dynamics modeling in continuous-flow reactors. AI algorithms can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
